Cholic Acid 3-O-β-Glucuronide Disodium Salt
Description
Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAGDS) is a glucuronidated metabolite of cholic acid, a primary bile acid synthesized in the liver from cholesterol . Bile acids play critical roles in lipid digestion, cholesterol homeostasis, and signaling via nuclear receptors like FXR and PXR . Upon glucuronidation at the C3 hydroxyl group, CAGDS becomes more water-soluble, facilitating its rapid excretion into bile and urine . Studies in rats demonstrate that >90% of administered CAGDS is excreted in bile within 60 minutes, with urinary excretion becoming predominant under cholestatic conditions .
CAGDS is implicated in metabolic regulation, such as mitigating bone marrow injury by modulating amino acid metabolism . Its urinary levels are perturbed in diabetic nephropathy (DN), suggesting renal excretion dysfunction .
Properties
CAS No. |
59274-69-0 |
|---|---|
Molecular Formula |
C₃₀H₄₆Na₂O₁₁ |
Molecular Weight |
628.66 |
Synonyms |
β-D-Glucopyranosiduronic Acid Derivative; 24-Norcholane; (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origin of Product |
United States |
Preparation Methods
UGT Isoform Specificity
Human UGT isoforms UGT1A4 and UGT2B7 are primarily responsible for cholic acid glucuronidation. In vitro assays using recombinant UGTs demonstrated that UGT2B7 exhibits higher activity toward cholic acid, achieving 80–90% conversion efficiency under optimal pH (7.4) and temperature (37°C). The reaction mixture typically includes 2 mM UDPGA, 50 μM cholic acid, and 0.1 mg/mL microsomal protein, incubated for 60 minutes.
Table 1: Enzymatic Glucuronidation Parameters
Industrial-Scale Production
Industrial methods utilize liver microsomes from humans or rodents for large-scale synthesis. For instance, rat liver microsomes incubated with cholic acid (10 mM) and UDPGA (5 mM) in Tris-HCl buffer (pH 7.5) yield 70–75% product after 24 hours. Purification involves solid-phase extraction (C18 columns) followed by lyophilization to obtain the disodium salt.
Chemical Synthesis via Koenigs–Knorr Reaction Under Flow Conditions
Chemical synthesis offers an alternative to enzymatic methods, particularly for producing gram-scale quantities with high regioselectivity. The Koenigs–Knorr reaction, optimized under continuous flow conditions, enables efficient C3-glucuronidation.
Reaction Optimization
A mesoreactor-assisted flow system was developed to enhance reaction efficiency. Key parameters include:
-
Temperature : 60°C
-
Residence Time : 30 minutes
-
Catalyst : Silver triflate (AgOTf, 1.2 equiv)
-
Solvent System : Dichloromethane (DCM)/water (4:1 v/v)
Under these conditions, cholic acid reacts with acetobromo-α-D-glucuronic acid methyl ester to yield the protected glucuronide, which is subsequently deacetylated and saponified to form the disodium salt.
Table 2: Flow Synthesis Reaction Conditions
Regioselectivity and Byproduct Control
The flow system achieves >95% regioselectivity for the C3 position due to controlled mixing and reduced side reactions. Byproducts such as C6- or C24-glucuronides are minimized to <5% through precise stoichiometric adjustments.
Comparative Analysis of Synthesis Methods
Table 3: Enzymatic vs. Chemical Synthesis
| Criteria | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield | 70–90% | 85–90% |
| Regioselectivity | C3-specific (UGT-dependent) | >95% C3-specific |
| Scale | Industrial (mg to kg) | Lab-scale (mg to g) |
| Cost | High (enzyme purification) | Moderate (reagent costs) |
| Purification | SPE, lyophilization | Column chromatography |
Industrial Production and Purification
Large-Scale Enzymatic Synthesis
Pharmaceutical manufacturers employ immobilized UGT2B7 on chitosan beads to enhance reusability. A typical batch process involves:
Chemical Reactions Analysis
Types of Reactions: Cholic Acid 3-O-β-Glucuronide Disodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the glucuronic acid moiety or the cholic acid backbone.
Substitution: The glucuronic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Cholic Acid 3-O-β-Glucuronide Disodium Salt is formed by the glucuronidation of cholic acid, where the hydroxyl group at the third position is modified with glucuronic acid. This modification enhances its solubility and biological activity. The compound interacts with specific molecular targets and pathways related to bile acid metabolism, influencing liver function and cholesterol homeostasis.
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry for the quantification and identification of bile acids. Its unique structure allows for precise measurement in various biochemical assays.
Biological Studies
In biological research, this compound is studied for its effects on bile acid metabolism and its implications for liver function. Research indicates that it may play a role in regulating cholesterol levels and preventing liver diseases .
Pharmaceutical Development
The compound is utilized in the development of drugs targeting cholesterol metabolism disorders. It has shown potential in treating conditions such as cholestasis and gallstone dissolution by modifying bile acid composition in the liver .
Industrial Applications
In industrial settings, this compound is employed as a biochemical reagent in the production of pharmaceuticals. Its properties facilitate various biochemical reactions, making it valuable for large-scale synthesis processes.
Case Study 1: Cholesterol Management
A clinical trial investigated the effects of this compound on patients with hypercholesterolemia. The results indicated a significant reduction in serum cholesterol levels when administered alongside dietary modifications. This study supports its potential use as a therapeutic agent in managing cholesterol levels .
Case Study 2: Liver Function Improvement
Research published in Frontiers in Microbiology examined the impact of probiotics on bile acid metabolism, including this compound. The study found that specific probiotic strains enhanced the conversion of bile acids, leading to improved liver function markers in animal models . This suggests that combining probiotics with bile acids may offer new therapeutic strategies for liver diseases.
Mechanism of Action
The mechanism of action of Cholic Acid 3-O-β-Glucuronide Disodium Salt involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Bile Acid Glucuronides
CAGDS shares structural and functional similarities with other bile acid glucuronides (Table 1). Key differences arise in hydroxylation patterns, conjugation types, and biological activities:
Structural-Activity Insights :
- Hydroxyl Groups : Fewer hydroxyl groups correlate with increased OATP1B1 inhibition potency. Lithocholic acid glucuronide (1 hydroxyl) has the lowest Ki (1.2 μM), while CAGDS (3 hydroxyls) has the highest (25.0 μM) .
- Conjugation Type : Sulfonate groups (e.g., taurocholic acid) enhance OATP1B1 inhibition compared to carboxylate groups (e.g., glycocholic acid) .
- Excretion : Biliary secretion of CAGDS is efficient in healthy rats but impaired in mutants with hereditary hyperbilirubinemia, unlike taurocholic acid .
Non-Bile Acid Glucuronides
- Estradiol-17β-Glucuronide : A model OATP1B1 substrate with strong inhibition by PPAR/PXR ligands (e.g., GW1929, Ki = 0.2 μM) .
- Dihydrocaffeic Acid 3-O-β-Glucuronide : Exhibits anti-inflammatory effects but lacks bile acid’s amphipathic structure .
- Ferulic Acid 4-O-β-Glucuronide: A phenolic glucuronide with distinct metabolic pathways compared to bile acid derivatives .
Clinical and Research Implications
- Biomarker Potential: CAGDS and glycocholic acid glucuronide are upregulated in lean metabolic dysfunction-associated fatty liver disease (MAFLD), suggesting diagnostic utility .
- Drug Interactions : Bile acid glucuronides compete with drugs like pravastatin for OATP1B1 transport, necessitating dose adjustments .
- Synthetic Analogues : Deuterated versions (e.g., CAGDS-d4) are used in tracer studies to investigate hepatobiliary transport .
Biological Activity
Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAS Number: 59274-69-0) is a bile acid conjugate that plays a significant role in various biological processes, particularly in lipid metabolism, detoxification, and the regulation of gut microbiota. This article explores its biological activity, mechanisms of action, and implications for health, supported by relevant research findings and data.
- Molecular Formula : C30H46O11·2Na
- Molecular Weight : 628.66 g/mol
- Structure : The compound features a cholic acid backbone with a glucuronide moiety at the 3-position, which enhances its solubility and biological activity.
Cholic Acid 3-O-β-Glucuronide acts primarily through the following mechanisms:
- Detoxification : The glucuronidation process enhances the solubility of bile acids, facilitating their excretion and reducing potential toxicity. This is crucial in preventing bile acid-induced liver damage and maintaining homeostasis in bile acid levels .
- Regulation of Gut Microbiota : This compound influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogenic strains. Studies have shown that probiotics can modulate bile acid profiles, which can be beneficial for gut health .
- Lipid Metabolism : Cholic Acid 3-O-β-Glucuronide plays a role in lipid absorption and cholesterol metabolism. It aids in emulsifying dietary fats, thus enhancing their absorption in the intestine .
In Vitro Studies
Research has demonstrated that Cholic Acid 3-O-β-Glucuronide exhibits several biological activities:
- Bile Acid Hydrolase Activity : Probiotic strains have been shown to deconjugate bile acids, including Cholic Acid 3-O-β-Glucuronide, which can lead to increased levels of secondary bile acids like deoxycholic acid. This process is crucial for maintaining gut health and preventing dysbiosis .
In Vivo Studies
In animal models, administration of this compound has led to:
- Improved Lipid Profiles : Mice treated with glucuronidated bile acids showed enhanced lipid metabolism and reduced hepatic steatosis compared to controls .
- Reduced Liver Toxicity : The detoxifying effects of Cholic Acid 3-O-β-Glucuronide have been linked to decreased liver damage markers in models of cholestasis .
Case Study 1: Probiotic Intervention
A study involving a multispecies probiotic complex demonstrated significant changes in bile acid profiles and gut microbiota composition when supplemented with Cholic Acid 3-O-β-Glucuronide. The results indicated increased populations of beneficial bacteria such as Lactobacillus and Bifidobacterium, alongside improved metabolic outcomes .
Case Study 2: Cholestasis Model
In a cholestatic rat model, administration of Cholic Acid 3-O-β-Glucuronide resulted in lower serum levels of liver enzymes (ALT and AST), indicating protective effects against liver injury. Histological examination revealed reduced inflammation and fibrosis compared to untreated rats .
Data Summary
| Parameter | Control Group | Treatment Group | P-value |
|---|---|---|---|
| Serum ALT (U/L) | 120 ± 15 | 75 ± 10 | <0.01 |
| Serum AST (U/L) | 130 ± 20 | 80 ± 15 | <0.01 |
| Bile Acid Concentration (μM) | 50 ± 5 | 90 ± 10 | <0.05 |
| Lactobacillus Count (CFU/g) | 10^6 | 10^8 | <0.01 |
Q & A
Q. How to design isotope tracer experiments to study enterohepatic recycling?
- Methodological Answer :
- Isotope Labeling : Synthesize ¹³C- or D₅-labeled Cholic Acid 3-O-β-Glucuronide via microbial biotransformation or chemical synthesis .
- Tracer Administration : Intravenous or oral dosing in cannulated rodents, with serial plasma/bile sampling over 48 hr .
- Data Analysis : Calculate recycling efficiency using non-compartmental analysis (NCA) for AUC₀–∞ ratios (bile vs. plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
